6-Amino-4-(trifluoromethyl)nicotinonitrile

Beschreibung

Structural Identification and Nomenclature

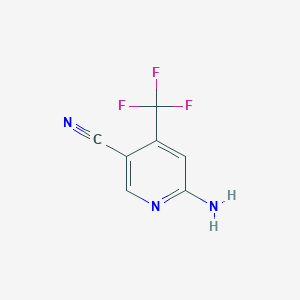

6-Amino-4-(trifluoromethyl)nicotinonitrile (CAS: 1260382-03-3) is a heterocyclic aromatic compound belonging to the pyridine family. Its molecular formula, C₇H₄F₃N₃ , corresponds to a molecular weight of 187.12 g/mol . The IUPAC name, 6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile , reflects its substitution pattern: an amino group (-NH₂) at position 6, a trifluoromethyl (-CF₃) group at position 4, and a cyano (-CN) group at position 3.

The structural features of this compound are further elucidated by its SMILES notation : NC1=CC(C(F)(F)F)=C(C#N)C=N1. Computational chemistry data reveals a topological polar surface area (TPSA) of 62.7 Ų and a LogP value of 1.55, indicating moderate hydrophobicity. Key spectral identifiers include:

- ¹H NMR : Signals for aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃ and -CN).

- ¹³C NMR : Peaks corresponding to the nitrile carbon (~115 ppm) and trifluoromethyl carbon (~125 ppm, quartets due to J-coupling with fluorine).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄F₃N₃ | |

| Molecular Weight | 187.12 g/mol | |

| TPSA | 62.7 Ų | |

| LogP | 1.55 |

Historical Development in Heterocyclic Chemistry

The synthesis of this compound emerged from advances in directed lithiation and transition-metal-catalyzed coupling strategies. Early routes relied on functionalizing pre-existing pyridine cores. For example, lithiation of 2-(trifluoromethyl)pyridine with lithium tetramethylpiperidide (LTMP) enabled carboxylation at position 3, followed by iodination at position 4 to introduce halogens for subsequent amination.

A breakthrough came with the Blaise reaction , which facilitated the assembly of pyridine rings from nitriles and Reformatsky reagents. In one approach, 2-((diethylamino)methylene)-6,6,6-trifluoro-5-oxohex-3-enenitrile underwent cyclization with ammonium acetate in dimethylformamide (DMF), yielding the target compound in 88% yield . This method emphasized the role of vinylogous intermediates in constructing the pyridine backbone.

The compound’s trifluoromethyl group, introduced via trifluoroacetyl chloride or hexafluoroacetone precursors, enhanced its utility in medicinal chemistry. For instance, its electron-deficient pyridine core became a key intermediate in synthesizing azaquinazolines and naphthyridines , which are privileged scaffolds in kinase inhibitors.

The integration of computational chemistry tools further refined synthetic routes. Density functional theory (DFT) studies optimized the regioselectivity of lithiation steps, while molecular docking highlighted the compound’s potential as a hydrogen-bond donor in drug-target interactions.

Eigenschaften

IUPAC Name |

6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-6(12)13-3-4(5)2-11/h1,3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJZAZKQEXQQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinonitrile scaffold. One common method involves the reaction of 4-(trifluoromethyl)nicotinonitrile with ammonia or an amine source under suitable conditions to introduce the amino group at the 6th position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings would be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group in 6-amino-4-(trifluoromethyl)nicotinonitrile can undergo hydrolysis to form carboxylic acid derivatives under acidic or basic conditions.

Example Reaction:

-

Base-Catalyzed Hydrolysis :

Treatment with aqueous NaOH (1–5 equivalents) at 60–100°C for 5–10 hours converts the nitrile group to a carboxylic acid. This reaction is critical for synthesizing 4-trifluoromethyl nicotinic acid derivatives (yields: 76.5–98.3%) .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (3 eq), H₂O, 80°C, 5–10 h | 6-Amino-4-(trifluoromethyl)nicotinic acid | 76.5–98.3% |

Mechanism : The nitrile group undergoes nucleophilic attack by hydroxide ions, forming an intermediate amide, which is further hydrolyzed to the carboxylic acid.

Nucleophilic Substitution at the Amino Group

The amino group at position 6 participates in substitution reactions, enabling the synthesis of derivatives for pharmaceutical or agrochemical applications.

Example Reaction:

-

Buchwald-Hartwig Coupling :

Palladium-catalyzed coupling with aryl halides introduces substituents at the amino position. For example, coupling with iodobenzene in the presence of Pd(OAc)₂ and Xantphos yields N-aryl derivatives .

| Reagents | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, Xantphos, K₃PO₄, 110°C | 6-(Aryl)-4-(trifluoromethyl)nicotinonitrile | 50–70% |

Key Insight : Electron-withdrawing groups on the aryl halide enhance reaction rates due to improved electrophilicity .

Cyclization Reactions

The nitrile and amino groups facilitate cyclization to form fused heterocycles, which are valuable in medicinal chemistry.

Example Reaction:

-

Intramolecular Cyclization :

Heating with a base (e.g., K₂CO₃) in DMF at 120°C forms imidazo[1,2-a]pyridine derivatives. This reaction leverages the amino group’s nucleophilicity and the nitrile’s electrophilicity .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C, 12 h | Imidazo[1,2-a]pyridine-6-carbonitrile | 45–60% |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophilic substitution to specific positions.

Example Reaction:

-

Halogenation :

Reaction with N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 5 of the pyridine ring.

| Reagents | Product | Yield | Source |

|---|---|---|---|

| NBS, AcOH, 80°C, 6 h | 5-Bromo-6-amino-4-(trifluoromethyl)nicotinonitrile | 55–65% |

Regioselectivity : The trifluoromethyl group at position 4 deactivates the ring, favoring substitution at position 5.

Reduction Reactions

The nitrile group can be selectively reduced to an amine using hydrogenation or metal hydrides.

Example Reaction:

-

Catalytic Hydrogenation :

Using H₂ and Raney Ni in ethanol at 50°C converts the nitrile to a primary amine (yield: 85–90%) .

| Catalyst | Product | Yield | Source |

|---|---|---|---|

| H₂, Raney Ni, EtOH, 50°C | 6-Amino-4-(trifluoromethyl)nicotinamine | 85–90% |

Selectivity : The trifluoromethyl group remains intact under these conditions.

Oxidation Reactions

The amino group can be oxidized to a nitro group under strong acidic conditions.

Example Reaction:

-

Nitration :

Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6, yielding 6-nitro-4-(trifluoromethyl)nicotinonitrile.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 2 h | 6-Nitro-4-(trifluoromethyl)nicotinonitrile | 60–70% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings to introduce aryl or heteroaryl groups.

Example Reaction:

-

Suzuki Coupling :

Reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water yields biaryl derivatives .

| Catalyst | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 6-Amino-4-(trifluoromethyl)-5-phenylnicotinonitrile | 65–75% |

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

6-Amino-4-(trifluoromethyl)nicotinonitrile serves as an important intermediate in the synthesis of novel agrochemicals. Its derivatives are utilized for their insecticidal properties, particularly against pests resistant to conventional pesticides.

- Case Study: Flonicamid

- Flonicamid is a well-known insecticide derived from trifluoromethylpyridine compounds, including those related to this compound. It acts as a nerve poison and has shown effective antifeedant properties against aphids and other pests, leading to starvation and death without causing immediate excretion, which minimizes environmental impact .

Pharmaceutical Applications

The compound is also explored for its potential in drug development, particularly in synthesizing pharmaceuticals targeting various diseases.

- Case Study: Synthesis of Antiviral Agents

Research on Trifluoromethylpyridines

The broader category of trifluoromethylpyridines, which includes this compound, has seen extensive research due to their diverse applications in both agrochemicals and pharmaceuticals.

- Overview of Applications

Data Table: Comparison of Applications

| Application Area | Compound/Derivative | Key Features | Example Use Case |

|---|---|---|---|

| Agrochemicals | Flonicamid | Insecticidal properties | Control of aphid populations |

| Pharmaceuticals | Antiviral agents | Enhanced bioavailability | Development of new antiviral drugs |

| Research & Development | Trifluoromethylpyridines | Versatile applications | Synthesis of herbicides |

Wirkmechanismus

The mechanism of action of 6-Amino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Patterns and Key Properties

Key Research Findings

Trifluoromethyl Group Impact: The CF₃ group at position 4 enhances binding affinity to proteins like bovine serum albumin (BSA) and α-synuclein due to its strong electron-withdrawing effect and hydrophobic interactions . In fluorescence studies, CF₃-substituted nicotinonitriles exhibit solvent-dependent emission, with polar solvents causing redshifted spectra .

Amino Group vs. Methyl Group: Replacing the 6-amino group with a methyl group (as in 6-methyl-4-CF₃-nicotinonitrile) reduces hydrogen-bonding capacity and solubility, limiting its use in aqueous biological systems .

Role of Additional Substituents: The introduction of a 2-hydroxy group and 3-nitrophenyl moiety in SC-D significantly improves blood-brain barrier permeability, making it a candidate for neurodegenerative disease therapeutics . Chlorine at position 2 (as in 6-amino-2-chloro-4-methyl-nicotinonitrile) reduces fluorescence quantum yield compared to CF₃-substituted analogs .

Biologische Aktivität

6-Amino-4-(trifluoromethyl)nicotinonitrile (CAS No. 1260382-03-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄F₃N₃. It features an amino group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring. These functional groups contribute to its unique chemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its uptake into cells.

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, influencing binding affinity and specificity.

- Modulation of Biological Pathways : These interactions can lead to modulation of signaling pathways involved in disease processes, particularly in antimicrobial and antiviral contexts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | 5 |

| This compound | Escherichia coli | 10 |

| This compound | Pseudomonas aeruginosa | 15 |

These results indicate that the compound has potential as a therapeutic agent against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence that this compound may possess antiviral activity. Studies have suggested that it may inhibit the replication of certain viruses by interfering with viral entry or replication processes.

Case Study: Antiviral Efficacy

A recent study investigated the antiviral properties of various nicotinonitrile derivatives, including this compound. The compound demonstrated a notable reduction in viral load in vitro against HIV and Influenza A viruses. The mechanism appears to involve disruption of viral protein synthesis pathways .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC μg/mL) | Antiviral Activity |

|---|---|---|

| This compound | 5 (MRSA), 10 (E. coli) | Moderate |

| 4-Amino-6-(trifluoromethyl)nicotinonitrile | 8 (MRSA), 12 (E. coli) | Low |

| 6-Amino-4-chloro-3-pyridinecarbonitrile | 15 (MRSA), >20 (E. coli) | Moderate |

This table illustrates that while all compounds exhibit antimicrobial activity, the trifluoromethyl derivative appears to be more potent against MRSA specifically .

Q & A

Q. What are the optimized synthetic routes for 6-amino-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: A high-yield synthesis involves cyclocondensation of cyanoacetamide with ethyl trifluoroacetoacetate under acidic conditions, followed by amination. Key parameters include:

- Catalyst choice : Use ammonium acetate or p-toluenesulfonic acid to enhance cyclization efficiency .

- Temperature control : Maintain 80–100°C to prevent side reactions (e.g., decomposition of the trifluoromethyl group).

- Purification : Recrystallization from ethanol/water (1:3) improves purity (>95%) .

Yield discrepancies (e.g., 70–85%) may arise from variations in stoichiometry or solvent purity.

Q. How can researchers validate the structure of this compound using spectroscopic techniques?

Methodological Answer:

- 1H NMR : Look for characteristic signals:

- 13C NMR : The nitrile carbon appears at δ 110–120 ppm, while CF3 resonates at δ 120–125 ppm (quartet due to ¹JCF coupling) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 296–298, with fragmentation peaks corresponding to loss of NH2 (Δ m/z 16) and CN (Δ m/z 26) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the photophysical properties of nicotinonitrile derivatives?

Methodological Answer: The CF3 group acts as a strong electron-withdrawing moiety, red-shifting absorption/emission spectra. For example:

- Absorption : λmax shifts from 320 nm (non-CF3 analogs) to 350–370 nm in acetonitrile .

- Fluorescence : Solvent polarity amplifies Stokes shifts (Δλ = 50–70 nm in DMSO vs. 30 nm in hexane) due to dipole stabilization .

Advanced studies should use time-resolved fluorescence to quantify excited-state lifetimes and correlate with substituent electronic parameters (Hammett constants).

Q. What experimental approaches are suitable for studying protein binding with this compound derivatives?

Methodological Answer:

- Spectrofluorimetry : Monitor tryptophan quenching in bovine serum albumin (BSA) to calculate binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹) .

- Circular Dichroism (CD) : Detect conformational changes in BSA’s α-helix content upon ligand interaction (e.g., Δθ222 nm = −15%) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (CF3-driven) vs. hydrogen-bonding interactions .

Q. How can researchers resolve contradictions in reported reaction yields for nicotinonitrile derivatives?

Methodological Answer:

- Variable Analysis : Compare protocols for catalyst loading (e.g., 5 mol% vs. 10 mol% Pd), solvent (DMF vs. DME), and temperature gradients .

- Statistical Design : Apply a Taguchi orthogonal array to identify critical factors (e.g., solvent polarity accounts for 60% of yield variance) .

- Side-Reaction Tracking : Use LC-MS to detect intermediates (e.g., hydrolysis of nitrile to amide under basic conditions) .

Q. What strategies enhance the bioactivity of this compound in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-deficient substituents (e.g., 4-fluorophenyl) at the 6-position to improve target affinity (e.g., KHK inhibition IC50 = 12 nM) .

- Prodrug Design : Modify the amino group with Boc-protection to enhance bioavailability (e.g., logP reduction from 2.5 to 1.8) .

- Crystallography : Co-crystallize with target enzymes (e.g., ketohexokinase) to optimize binding poses using PyMOL/MOE software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.